

Application Notes and Protocols for Uric acid-13C5 in Clinical Mass Spectrometry

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Compound of Interest

Compound Name: *Uric acid-13C5*

Cat. No.: *B15560285*

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Introduction

Uric acid is the final product of purine metabolism in humans and serves as a critical biomarker for a range of metabolic disorders.^{[1][2]} Accurate and precise quantification of uric acid in biological matrices such as serum, plasma, and urine is essential for the diagnosis and management of conditions including gout, kidney disease, and metabolic syndrome.^{[1][3]} Isotope dilution mass spectrometry (ID-MS) is the gold standard for high-accuracy quantification of small molecules in complex biological samples.^{[4][5]} This application note details the use of **Uric acid-13C5** as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise measurement of uric acid.

Uric acid-13C5 is a stable isotope-labeled analog of uric acid, containing five carbon-13 atoms. Its chemical properties are nearly identical to endogenous uric acid, allowing it to co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer. This co-analysis corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.

Applications

The primary application of **Uric acid-13C5** in clinical mass spectrometry is as an internal standard for the quantification of uric acid in various biological fluids. This methodology is applicable to:

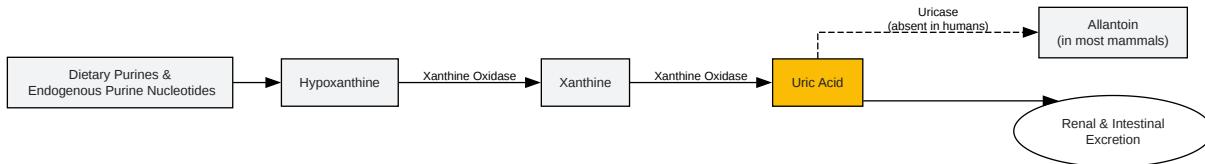
- Clinical Diagnostics: Routine monitoring of uric acid levels for the diagnosis and management of hyperuricemia and gout.
- Drug Development: Assessing the efficacy of urate-lowering therapies.
- Metabolic Research: Investigating the role of purine metabolism in various disease states.
- Toxicology Studies: Monitoring uric acid as a biomarker of renal function.

Signaling Pathway and Experimental Workflow

To visualize the metabolic context and the analytical process, the following diagrams are provided.

Uric Acid Metabolic Pathway

The following diagram illustrates the key steps in the metabolic pathway of purine degradation leading to the formation of uric acid.

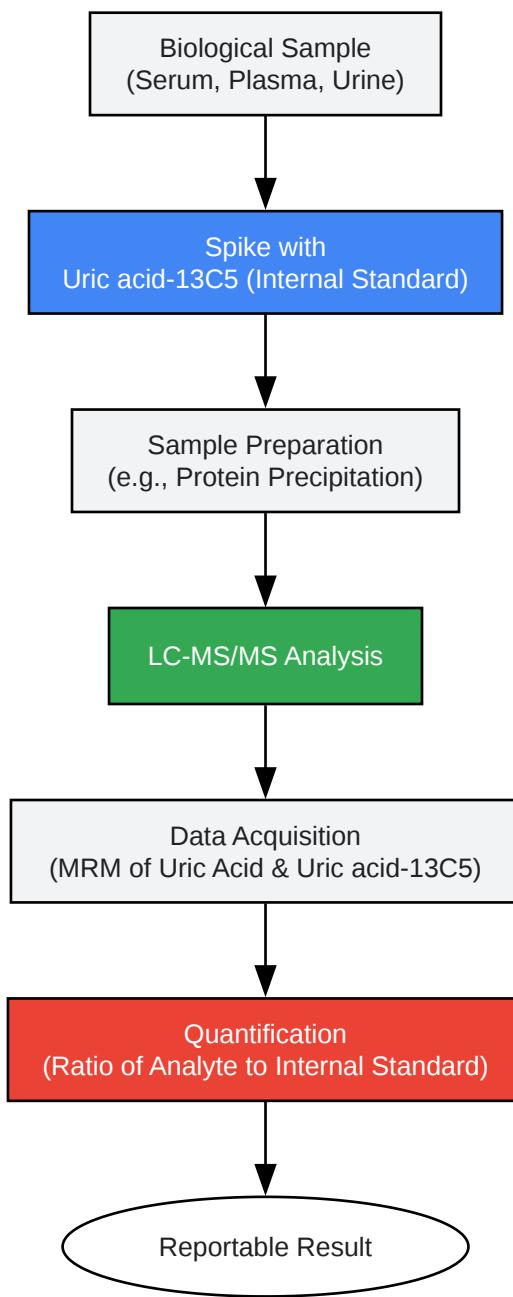


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Caption: Metabolic pathway of uric acid formation from purines.

Experimental Workflow for Uric Acid Quantification

This diagram outlines the typical workflow for quantifying uric acid in a clinical sample using **Uric acid-13C5** as an internal standard with LC-MS/MS.



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Caption: Experimental workflow for clinical mass spectrometry.

Experimental Protocols

The following is a representative protocol for the quantification of uric acid in human serum/plasma using **Uric acid-13C5** as an internal standard. This protocol is a composite of established methods and should be validated in-house.

Materials and Reagents

- Uric acid certified reference material
- **Uric acid-13C5 (IS)**
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Human serum/plasma (for calibration standards and quality controls)

Equipment

- Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
- Analytical balance
- Calibrated pipettes
- Vortex mixer
- Centrifuge

Procedure

- Preparation of Stock Solutions:
 - Prepare a stock solution of uric acid at 1 mg/mL in a suitable solvent (e.g., 0.1 M NaOH, followed by dilution with water).
 - Prepare a stock solution of **Uric acid-13C5** at 1 mg/mL in a similar manner.
- Preparation of Working Solutions:

- Prepare a series of working standard solutions by serially diluting the uric acid stock solution with a surrogate matrix (e.g., charcoal-stripped serum or a buffered solution).
- Prepare a working internal standard solution of **Uric acid-13C5** at an appropriate concentration (e.g., 10 µg/mL) in water or a suitable buffer.
- Sample Preparation (Protein Precipitation):
 - To 50 µL of serum/plasma sample, calibrator, or quality control, add 200 µL of the working internal standard solution in methanol.
 - Vortex for 30 seconds to mix and precipitate proteins.
 - Centrifuge at 10,000 x g for 5 minutes.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
 - Mass Spectrometry:
 - Ionization Mode: Electrospray ionization (ESI), negative or positive mode. Negative mode is often preferred for uric acid.

- Multiple Reaction Monitoring (MRM) Transitions:
 - Uric acid: Precursor ion (m/z) 167.0 -> Product ion (m/z) 124.0[6]
 - **Uric acid-13C5**: Precursor ion (m/z) 172.0 -> Product ion (m/z) 128.0 (calculated based on a +5 Da shift)
- Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.
- Quantification:
 - Calculate the peak area ratio of the uric acid MRM transition to the **Uric acid-13C5** MRM transition.
 - Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
 - Determine the concentration of uric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

The following tables summarize representative quantitative data from LC-MS/MS methods for uric acid analysis. Note that different internal standards may have been used in the cited literature, but the performance characteristics are expected to be similar when using **Uric acid-13C5**.

Table 1: Linearity and Range

Matrix	Internal Standard	Linear Range (mg/L)	Correlation Coefficient (r^2)	Reference
Plasma	1,3-15N2 Uric Acid	0.4096 - 100	> 0.99	[7]
Plasma	Uric acid-13C5	1 - 40 μ g/mL	≥ 0.99	[8]
Urine	1,3-15N2 Uric Acid	Not explicitly stated	Not explicitly stated	[6]
Serum	1,3-15N2 Uric Acid	Not explicitly stated	Not explicitly stated	[4]

Table 2: Precision

Matrix	Internal Standard	Concentration Level	Intra-day RSD (%)	Inter-day RSD (%)	Reference
Plasma	1,3-15N2 Uric Acid	Low, Medium, High	< 5.1	< 5.1	[7]
Serum	1,3-15N2 Uric Acid	200 - 500 μ mol/L	0.6 - 1.1	Not reported	[4]
Serum	1,3-15N2 Uric Acid	Not specified	0.08 - 0.18 (within-set)	0.02 - 0.07 (between-set)	[9]

Table 3: Accuracy and Recovery

Matrix	Internal Standard	Concentration Level	Accuracy (%)	Recovery (%)	Reference
Plasma	1,3-15N2 Uric Acid	Low, Medium, High	92.7 - 102.3	Not reported	[7]
Plasma	Not specified	Spiked Samples	Not reported	40 - 110	[10]
Serum	Not specified	120 - 547 $\mu\text{mol/L}$	Not reported	99.6 - 100.6	[3]
Serum	Uric acid-13C5	Not specified	Not specified	94 - 108 (spike recovery)	[9]

Conclusion

Uric acid-13C5 is an excellent internal standard for the quantification of uric acid in clinical samples by LC-MS/MS. Its use ensures high accuracy and precision, making it a valuable tool for clinical diagnostics, drug development, and metabolic research. The provided protocols and data serve as a comprehensive guide for the implementation of this methodology in a laboratory setting. In-house validation is crucial to ensure the performance of the assay meets the specific requirements of the laboratory.

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